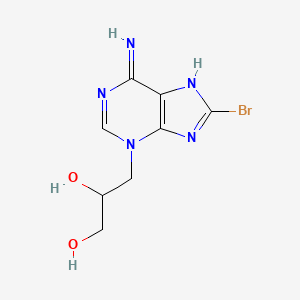
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol is a chemical compound with the molecular formula C8H10BrN5O2 and a molecular weight of 288.1 g/mol. This compound is characterized by the presence of a purine ring substituted with an amino group at the 6th position and a bromine atom at the 8th position, along with a 1,2-propanediol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and brominating agents.
Bromination: The purine derivative is subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Amination: The brominated purine is then reacted with an amine source to introduce the amino group at the 6th position.
Propanediol Addition: Finally, the 1,2-propanediol moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with oxo groups replacing hydroxyl groups.
Reduced Derivatives: Compounds with hydrogen atoms replacing bromine atoms.
Substituted Derivatives: Compounds with various functional groups replacing the bromine atom.
科学研究应用
3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
3-(6-amino-8-chloro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a chlorine atom instead of bromine.
3-(6-amino-8-fluoro-3H-purin-3-yl)-1,2-propanediol: Similar structure with a fluorine atom instead of bromine.
3-(6-amino-8-iodo-3H-purin-3-yl)-1,2-propanediol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-(6-amino-8-bromo-3H-purin-3-yl)-1,2-propanediol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.
属性
分子式 |
C8H10BrN5O2 |
|---|---|
分子量 |
288.10 g/mol |
IUPAC 名称 |
3-(8-bromo-6-imino-7H-purin-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10BrN5O2/c9-8-12-5-6(10)11-3-14(7(5)13-8)1-4(16)2-15/h3-4,10,15-16H,1-2H2,(H,12,13) |
InChI 键 |
NYGXMHAESZUNSS-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=N)C2=C(N1CC(CO)O)N=C(N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


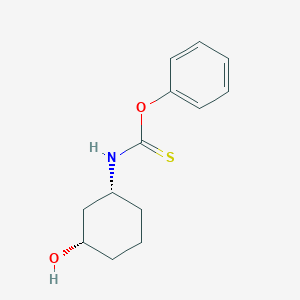
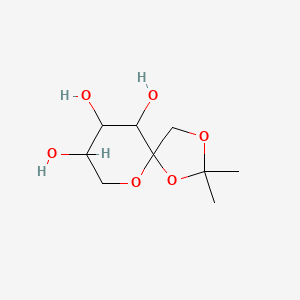
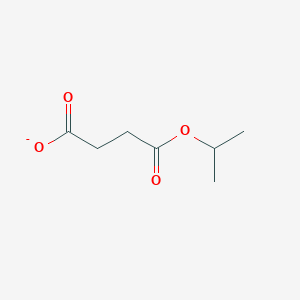

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
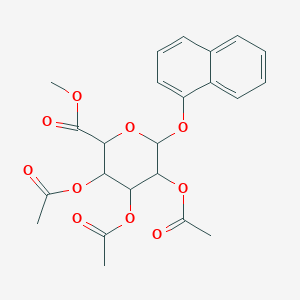
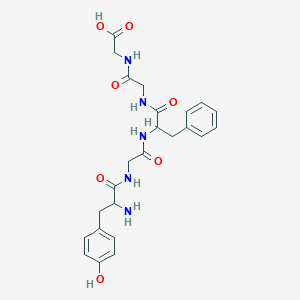
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)


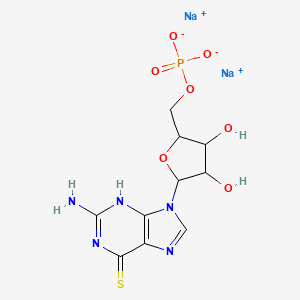

![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
